2-(2-methoxyethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-17-6-7-18-11-8-9(2-4-13-11)12(16)14-10-3-5-19-15-10/h2-5,8H,6-7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHAILKJBBXKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on formula.
Functional Group Analysis
- 2-Methoxyethoxy Side Chain : Present in the target compound and EP00342850 derivatives, this group balances hydrophilicity and membrane permeability. However, bulkier analogs (e.g., bicycloheptane in GB02218983) exhibit reduced solubility due to increased steric hindrance .
- Oxazol vs. Thiazolidinone Moieties: The 1,2-oxazol-3-yl group (target compound) and thiazolidinone (, Compound III) both serve as hydrogen-bond acceptors, but the latter’s sulfur atom may enhance binding to metal ions in enzymatic active sites .
- Carboxamide Linkage : A conserved feature across analogs, critical for interactions with biological targets (e.g., protease active sites in WO90/09374 compounds) .
Research Findings and Implications
While explicit pharmacological data for the target compound are unavailable, trends from analogs suggest:
- Solubility-Bioactivity Trade-off: Smaller substituents (e.g., 4-methylphenoxy in ) improve permeability but may reduce target affinity compared to polar groups like 2-methoxyethoxy .
- Molecular Weight Considerations : Higher molecular weight compounds (e.g., >500 g/mol in EP00342850) often face challenges in oral bioavailability, positioning the target compound (~307 g/mol) as a favorable candidate for further development .
- Synthetic Accessibility : Oxazol-containing compounds (–6) are synthetically tractable, supporting scalable production .
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